molecular formula C19H19BrClN3OS2 B2564340 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole CAS No. 344275-16-7

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole

Cat. No.: B2564340
CAS No.: 344275-16-7
M. Wt: 484.86
InChI Key: OFPUTWKLIWLPCW-UHFFFAOYSA-N
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Description

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole is a complex organic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique combination of bromophenyl, chlorophenyl, and triazole moieties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfinyl group results in the formation of a sulfone derivative.

Scientific Research Applications

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl and chlorophenyl groups may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(4-bromophenyl)methanesulfinyl]methyl}-5-{[(4-chlorophenyl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazole is unique due to its combination of bromophenyl, chlorophenyl, and triazole moieties, which may result in synergistic effects and enhanced biological activities compared to its individual components.

Properties

IUPAC Name

3-[(4-bromophenyl)methylsulfinylmethyl]-5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrClN3OS2/c1-2-24-18(13-27(25)12-15-3-7-16(20)8-4-15)22-23-19(24)26-11-14-5-9-17(21)10-6-14/h3-10H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPUTWKLIWLPCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)CS(=O)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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